molecular formula C16H13BrO2 B14513148 2-Bromo-1,4-diphenyl-1,4-butanedione CAS No. 63104-99-4

2-Bromo-1,4-diphenyl-1,4-butanedione

Cat. No.: B14513148
CAS No.: 63104-99-4
M. Wt: 317.18 g/mol
InChI Key: POAJBEKARGGZCV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-diphenyl-1,4-butanedione typically involves the bromination of 1,4-diphenyl-1,4-butanedione. One common method is to react 1,4-diphenyl-1,4-butanedione with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-diphenyl-1,4-butanedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1,4-diphenyl-1,4-butanedione.

    Oxidation Reactions: It can be oxidized to form more complex brominated compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of substituted derivatives like 2-azido-1,4-diphenyl-1,4-butanedione.

    Reduction: Formation of 1,4-diphenyl-1,4-butanedione.

    Oxidation: Formation of higher brominated derivatives.

Scientific Research Applications

2-Bromo-1,4-diphenyl-1,4-butanedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-diphenyl-1,4-butanedione involves its interaction with molecular targets through its bromine and carbonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenyl-1,4-butanedione: The non-brominated parent compound.

    2,3-Dibromo-1,4-diphenyl-1,4-butanedione: A dibrominated derivative.

    1,4-Diphenyl-2,3-butanedione: A positional isomer with different bromination pattern.

Uniqueness

2-Bromo-1,4-diphenyl-1,4-butanedione is unique due to the presence of a single bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its non-brominated and dibrominated counterparts .

Properties

IUPAC Name

2-bromo-1,4-diphenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAJBEKARGGZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302906
Record name 2-Bromo-1,4-diphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63104-99-4
Record name 1, 2-bromo-1,4-diphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1,4-diphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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